molecular formula C12H13F2NO B7995254 6-(2,3-Difluoro-phenoxy)hexanenitrile

6-(2,3-Difluoro-phenoxy)hexanenitrile

Cat. No.: B7995254
M. Wt: 225.23 g/mol
InChI Key: NNEJKUALXPNQLC-UHFFFAOYSA-N
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Description

6-(2,3-Difluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13F2NO It is characterized by the presence of a difluorophenoxy group attached to a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Difluoro-phenoxy)hexanenitrile typically involves the reaction of 2,3-difluorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluoro-phenoxy)hexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

6-(2,3-Difluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(2,3-Difluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The nitrile group can also participate in reactions with nucleophiles, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Difluoro-phenoxy)hexanenitrile
  • 6-(3,4-Difluoro-phenoxy)hexanenitrile
  • 6-(2,3-Dichloro-phenoxy)hexanenitrile

Uniqueness

6-(2,3-Difluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring This positioning influences the compound’s reactivity and interactions, making it distinct from other similar compounds

Properties

IUPAC Name

6-(2,3-difluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-6-5-7-11(12(10)14)16-9-4-2-1-3-8-15/h5-7H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEJKUALXPNQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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